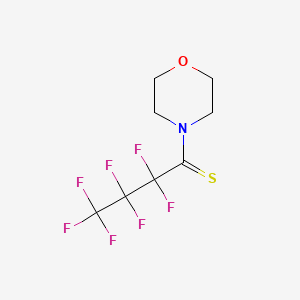
2,2,3,3,4,4,4-Heptafluoro-1-(morpholin-4-yl)butane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,4-Heptafluoro-1-(morpholin-4-yl)butane-1-thione is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluoro-1-(morpholin-4-yl)butane-1-thione typically involves the reaction of heptafluorobutanol with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact, adhering to industry standards and regulations.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-1-(morpholin-4-yl)butane-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,3,3,4,4,4-Heptafluoro-1-(morpholin-4-yl)butane-1-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and other complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique reactivity.
Medicine: Investigated for potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-1-(morpholin-4-yl)butane-1-thione involves its interaction with molecular targets through its thione group and fluorinated backbone. The compound can form strong bonds with various biomolecules, influencing their structure and function. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluoro-1-(morpholin-4-yl)butane-1-thione stands out due to its unique combination of a morpholine ring and a highly fluorinated backbone. This structure imparts distinct chemical properties, such as enhanced stability, reactivity, and the ability to form strong interactions with various molecular targets. These characteristics make it a valuable compound in diverse scientific and industrial applications.
Propriétés
Numéro CAS |
1206684-15-2 |
|---|---|
Formule moléculaire |
C8H8F7NOS |
Poids moléculaire |
299.21 g/mol |
Nom IUPAC |
2,2,3,3,4,4,4-heptafluoro-1-morpholin-4-ylbutane-1-thione |
InChI |
InChI=1S/C8H8F7NOS/c9-6(10,7(11,12)8(13,14)15)5(18)16-1-3-17-4-2-16/h1-4H2 |
Clé InChI |
AMLFDTSTDKGEKX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=S)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


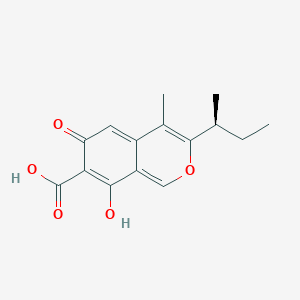
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)


![4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14171468.png)
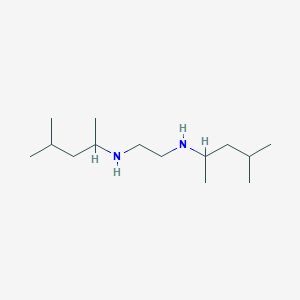

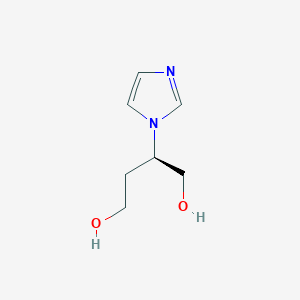
![4-[2-(4-Nitrophenyl)ethenyl]aniline](/img/structure/B14171496.png)
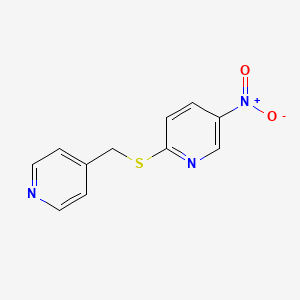
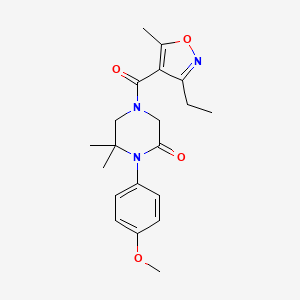
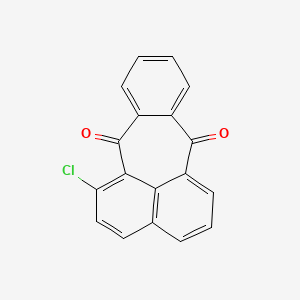
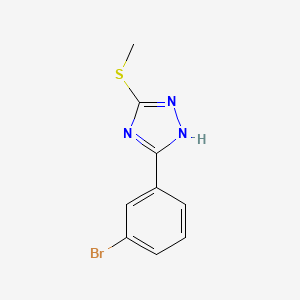
phosphane}](/img/structure/B14171509.png)
